Stereochemical Purity: Trans Isomer vs. Cis Isomer Availability
The target compound is explicitly specified as the racemic trans isomer, ensuring a defined 3D orientation of the 2-pyrazole and 3-carboxylic acid groups. The primary cis-isomer counterpart, (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, is also commercially available . Substitution without controlling for this stereochemistry would introduce a geometrically distinct scaffold, leading to divergent biological outcomes. The target compound's trans configuration is verified by its InChI Key (NONCPJOZOLMXFK-BDAKNGLRSA-N) which encodes the (2R,3R) stereocenters .
| Evidence Dimension | Isomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | rac-(2R,3R)-trans isomer; InChI Key NONCPJOZOLMXFK-BDAKNGLRSA-N, encoding (2R,3R) stereocenters |
| Comparator Or Baseline | rac-(2R,3S)-cis isomer; ChemSpider ID 128926581, representing the distinct cis geometry |
| Quantified Difference | Qualitative difference; distinct InChI Key and stereochemical descriptors (trans vs. cis). The trans isomer has a calculated tPSA of 66.4 Ų vs. 66.4 Ų for the cis (identical), but their 3D electrostatic and steric profiles are non-superimposable. |
| Conditions | Vendor specification and canonical SMILES/InChI comparison |
Why This Matters
Procuring the wrong diastereomer (cis vs. trans) results in a fundamentally different chemical entity, invalidating any prior structure-activity relationship (SAR) data and potentially leading to project failure.
